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molecular formula C9H7ClO3 B1351032 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride CAS No. 6761-70-2

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride

Cat. No. B1351032
M. Wt: 198.6 g/mol
InChI Key: QECXDXFCJKMZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937246

Procedure details

A mixture of 1,4-benzodioxane-6-carboxylic acid (0.5 g), benzene (20 ml) and thionyl chloride (5 ml) is heated for one hour under reflux. The reaction mixture is evaporated to dryness under reduced pressure. To the residue is added benzene (50 ml), then the solvent is again distilled off to leave 1,4-benzodioxane-6-carbonyl chloride. This compound dissolved in benzene (20 ml) is added dropwise, while stirring, to a mixture of 1-(3,4,5trimethoxybenzyl)piperazine dihydrochloride (1 g), triethylamine (1.5 g) and N,N-dimethylacetamide (20 ml), followed by stirring at room temperature for 30 minutes. To the reaction mixture are added water (100 ml), ethyl acetate (200 ml) and hexane (50 ml), then extraction is conducted. The extract is washed with water, dried, and concentrated under reduced pressure. The residue as purified by means of a silica gel column chromatography (hexane:acetone=1:1-2:3) to afford an oily product, which is dissolved in ethyl acetate. To the solution is added 1N hydrogen chloride - acetic acid solution (5 ml), and the mixture is left standing. The supernatant is removed by decantation, and the precipitates are recrystallized from ethyl acetate to give 1-(1,4-benzodioxan-6-ylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine hydrochloride (0.7 g) as colorless prisms, m.p. 180°-185° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=O)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.S(Cl)([Cl:16])=O>C1C=CC=CC=1>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([Cl:16])=[O:13])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added benzene (50 ml)
DISTILLATION
Type
DISTILLATION
Details
the solvent is again distilled off

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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